molecular formula C16H13IN2O4S B3033833 3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid CAS No. 1214133-42-2

3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid

Cat. No.: B3033833
CAS No.: 1214133-42-2
M. Wt: 456.3 g/mol
InChI Key: PGHNYYIUTHTLER-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid is a complex organic compound characterized by the presence of cyanophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nitration and Halogenation: The initial steps often involve the nitration of benzene derivatives followed by halogenation to introduce the cyanophenyl and iodophenyl groups.

    Coupling Reactions: The final step involves coupling the intermediate compounds through reactions such as Suzuki or Heck coupling, which are facilitated by palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI), Potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. Additionally, the cyanophenyl and iodophenyl groups may contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl compounds: Such as 4-Iodophenol and 4-Iodobenzoic acid.

    Cyanophenyl compounds: Such as 4-Cyanophenol and 4-Cyanobenzoic acid.

Uniqueness

3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O4S/c17-13-5-7-14(8-6-13)24(22,23)19-15(16(20)21)9-11-1-3-12(10-18)4-2-11/h1-8,15,19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHNYYIUTHTLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid
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3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid
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3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid

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